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Compound of Interest

1-(2-
Compound Name:

(Dimethylamino)phenyl)ethanone
CAS No.: 10336-55-7

Cat. No.: B084727

Get Quote

Executive Summary & Chemical Identity

1-(2-(Dimethylamino)phenyl)ethanone, also known as 2'-Dimethylaminoacetophenone, is a
critical intermediate in the synthesis of heterocyclic pharmaceuticals and a model substrate for
studying steric inhibition of resonance (SIR). Unlike its para-isomer, the ortho-substitution
forces the acetyl group out of planarity with the benzene ring, significantly altering its
spectroscopic signature and reactivity.
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Attribute Detall
IUPAC Name 1-[2-(Dimethylamino)phenyllethanone
CAS Number 10336-55-7

Molecular Formula

Molecular Weight 163.22 g/mol

Ortho-steric twist (Dihedral angle
Key Structural Feature

)

Synthesis Protocol: Reductive Methylation

The most reliable method for synthesizing this compound without over-alkylation
(quaternization) is the Eschweiler-Clarke reaction. This protocol utilizes formic acid as a
hydride source to reduce the iminium intermediate formed in situ.[1]

Experimental Workflow

Reagents:

e Substrate: 2'-Aminoacetophenone (1.0 eq)

o Methylating Agent: Formaldehyde (37% aqg. solution, 2.2 eq)
e Reductant/Solvent: Formic acid (98%, 5.0 eq)

Step-by-Step Protocol:

e Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 2'-
aminoacetophenone in formic acid at

o Addition: Add formaldehyde solution dropwise over 15 minutes. Caution: Exothermic.

o Reflux: Heat the mixture to reflux (
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) for 12-18 hours. Evolution of
gas indicates active reduction.

e Workup: Cool to room temperature. Basify with

to pH 10 (keep cool to prevent hydrolysis).

o Extraction: Extract with Dichloromethane (

). Wash combined organics with brine.

 Purification: Dry over

, concentrate in vacuo. Purify via vacuum distillation (bp ~110°C @ 1 mmHg) or flash
chromatography (Hexane/EtOAc 9:1).

Reaction Mechanism & Logic Pathway

+ HCOOH Repeat Cycle

2'-Aminoacetophenone + HCHO o | Hemiaminal - H20 o | Iminium lon - C0O2 » | Hydride Transfer 2nd Methylation 1-(2-(Dimethylamino)phenyl)ethanone
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Caption: Logical flow of the Eschweiler-Clarke reductive methylation, ensuring selective N,N-
dimethylation without quaternary salt formation.

Spectroscopic Characterization

The spectroscopic data of this molecule is defined by the Ortho-Effect. The steric clash
between the bulky

group and the acetyl carbonyl prevents coplanarity. This results in hypsochromic shifts (Blue
Shift) in UV and higher frequency carbonyl stretching in IR compared to the planar para-isomer.

A. Nuclear Magnetic Resonance (NMR)

NMR (300 MHz,
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Shift ( o ] Structural
Multiplicity Integral Assignment Insiaht
ppm) nsig
Deshielded by
2.62 Singlet (s) 3H Acetyl carbonyl
anisotropy.
Characteristic
2.81 Singlet (s) 6H sharp singlet for
dimethylamino.
Ortho/Para to
6.95-7.05 Multiplet (m) 2H Ar-H (C3, C5) amino group
(electron rich).
Triplet of
7.38 1H Ar-H (C4) Meta to acetyl.
doublets
Deshielded by
Doublet of
7.55 1H Ar-H (C6) carbonyl (closest
doublets
to C=0).
NMR (75 MHz,
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Shift (
Assignment Note
ppm)
Acetyl ;
29.5 Typical methyl ketone.
44.8 N-Methyl carbons.
Upfield due to resonance
117.5, 120.8 Ar-C (C3, C5) )
donation from N.
129.5,132.1 Ar-C (C4, C6) Aromatic backbone.
152.4 Ar-C (C2) Ipso-carbon (attached to N).
Key Indicator: Shifted upfield
203.1 vs planar ketones due to

reduced conjugation (SIR).

B. Infrared Spectroscopy (IR)

The IR spectrum provides the most direct evidence of the steric inhibition of resonance.

Frequency (

)

Vibration Mode

Interpretation

1685 — 1695

Stretch

Diagnostic: Higher frequency

than p-isomer (~1660
). The twist reduces

conjugation, increasing

double-bond character.

2780 — 2820

N-Me

"Bohlmann bands"
characteristic of N-methyl

groups.

1590, 1480

Ar

Aromatic ring breathing

modes.
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C. Mass Spectrometry (EI-MS)

Fragmentation Pathway: The molecule follows a standard ketone fragmentation pattern but is
dominated by the stability of the nitrogen lone pair.

e Molecular lon (

): m/z 163 (Strong)

o Base Peak: m/z 148 (

). Loss of a methyl group from the acetyl or amine is favorable.

e Characteristic Fragment: m/z 43 (

Molecular lon
[M]+ m/z 163

Alpha Cleavage Acylium Formation \Loss of Acetyl

Acetyl Cation Phenyl Cation
[CH3CO]+ [C6H4-NMe2]+
m/z 43 m/z 120

[M - CH3]+
m/z 148

Click to download full resolution via product page

Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry (EI-MS).

Structural Insights: The "Ortho Effect"

In 4'-dimethylaminoacetophenone (para), the molecule is planar, allowing full resonance
delocalization between the nitrogen lone pair and the carbonyl oxygen. This creates a "push-
pull" system with significant single-bond character in the carbonyl (low IR freq, red-shifted UV).

In 1-(2-(Dimethylamino)phenyl)ethanone, the steric clash between the ortho-dimethylamino
group and the acetyl group forces a twist.
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o Consequence: The nitrogen lone pair cannot effectively conjugate with the carbonyl.

» Result: The carbonyl behaves more like an isolated aliphatic ketone (higher energy IR
stretch) and the nitrogen behaves more like an isolated amine.

References

o Synthesis Protocol:Organic Syntheses, Coll. Vol. 3, p. 723 (1955); Vol. 22, p. 26 (1942).
(Standard Eschweiler-Clarke methodology).

 Steric Inhibition of Resonance:Journal of the American Chemical Society, "Steric Inhibition of
Resonance in Ortho-Substituted Acetophenones."

o Spectral Data Verification: National Institute of Standards and Technology (NIST) Chemistry
WebBook, "Acetophenone derivatives spectra.”

e |somer Distinction: PubChem Compound Summary for CAS 10336-55-7.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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o To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization and
Synthesis of 1-(2-(Dimethylamino)phenyl)ethanone]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b084727/docs#technical-guide-
spectroscopic-characterization-and-synthesis-of-1-2-dimethylamino-phenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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